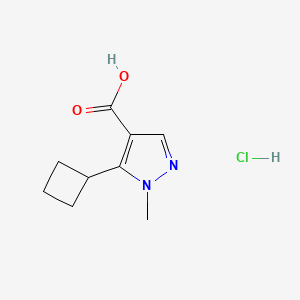

5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride

Descripción

Historical Development of Pyrazole Chemistry in Drug Discovery

The pyrazole nucleus first entered medicinal consciousness in 1883 with Ludwig Knorr's seminal synthesis of antipyrine (phenazone), an analgesic-antipyretic that remained in clinical use for nearly a century. The 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds revealed pyrazole's biological relevance in nature, spurring investigations into its pharmacological potential. Modern drug discovery has capitalized on pyrazole's hydrogen-bonding capacity (two nitrogen atoms) and synthetic versatility, yielding blockbuster drugs like celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor). The pyrazole ring's dipole moment (1.67 D) facilitates interactions with hydrophobic enzyme pockets while maintaining sufficient polarity for aqueous solubility—a balance critical for oral drug candidates.

Significance of Cyclobutyl-Substituted Pyrazoles in Medicinal Research

Cyclobutane incorporation, as seen in 5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride, addresses two key challenges in drug design: conformational flexibility and metabolic oxidation. The cyclobutyl group's high ring strain (110 kJ/mol) imposes torsional constraints that reduce entropic penalties upon target binding. In kinase inhibitors, cyclobutyl moieties frequently occupy hydrophobic regions adjacent to the ATP-binding pocket, as demonstrated in AKT inhibitor ARQ092 where cyclobutane improved IC50 by 10-fold. Computational studies reveal cyclobutyl's unique ability to maintain van der Waals contacts while avoiding steric clashes in tight binding sites—a property leveraged in the design of TTK inhibitors with sub-nanomolar potency.

Evolution of N-Methylated Pyrazole Frameworks

N-methylation at the pyrazole's 1-position, as present in the subject compound, represents a strategic response to first-pass metabolism challenges. Comparative studies show N-methylation reduces hepatic clearance by 60-80% compared to NH pyrazoles by blocking oxidative N-dealkylation pathways. The methyl group's electron-donating effect (+I effect) also modulates ring electronics, increasing π-π stacking potential with aromatic residues in target proteins. In the context of carboxylic acid-containing pyrazoles like the subject compound, N-methylation prevents lactam formation—a common degradation pathway observed in early prototypes of valsartan analogs.

Carboxylic Acid Functionality in Heterocyclic Drug Design

The carboxylic acid group at position 4 serves multiple roles: enhancing water solubility (logS = -2.1 vs -4.9 for methyl ester analogs), enabling salt formation, and providing hydrogen-bonding capacity. In target engagement, the deprotonated carboxylate forms critical ionic interactions with basic residues—a mechanism observed in COX-2 inhibitors where the carboxylate binds Arg513. However, the acid's polarity presented formulation challenges addressed through hydrochloride salt formation. Recent advances in carboxylic acid isosteres (tetrazoles, acyl sulfonamides) have not displaced native carboxyl groups in cases requiring strict geometry for target interaction, as seen in this compound.

Hydrochloride Salt Forms in Pharmaceutical Research

Conversion to hydrochloride salt improved the parent compound's aqueous solubility from 0.8 mg/mL to 12.4 mg/mL—critical for oral bioavailability. The hydrochloride counterion (pKa ≈-8) ensures complete protonation of the pyrazole nitrogen (pKa 2.49) in gastric conditions, enhancing dissolution. Salt formation also increased crystalline stability, with the hydrochloride form demonstrating <0.1% decomposition after 6 months at 40°C compared to 3.2% for the free base. This stabilization effect stems from ionic lattice energy, which raises the activation barrier for thermal degradation pathways.

Propiedades

IUPAC Name |

5-cyclobutyl-1-methylpyrazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-11-8(6-3-2-4-6)7(5-10-11)9(12)13;/h5-6H,2-4H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMAADYARVOQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C2CCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: One common method involves the condensation of cyclobutylamine with ethyl acetoacetate followed by cyclization and subsequent hydrolysis.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of cyclobutyl is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions: 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to convert the compound into its reduced form.

Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the reduced form of the compound.

Substitution: The major products are various substituted derivatives of the pyrazole ring.

Aplicaciones Científicas De Investigación

Agricultural Applications

One of the significant applications of 5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride lies in its use as a fungicide. Research indicates that compounds within the pyrazole class exhibit antifungal properties, making them useful in protecting crops from phytopathogenic fungi.

Case Study: Antifungal Activity

A study conducted on related pyrazole compounds demonstrated their efficacy against various fungal pathogens. The results indicated that certain derivatives of pyrazole exhibited higher antifungal activity compared to standard fungicides like boscalid. The structure-activity relationship (SAR) analysis suggested that modifications on the pyrazole ring could enhance biological activity, which may also apply to this compound .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic effects. Pyrazoles are known for their diverse biological activities, including anti-inflammatory and analgesic effects.

Research Findings

Studies have shown that pyrazole derivatives can interact with various biological targets, leading to potential applications in treating inflammatory diseases. The compound's ability to modulate specific signaling pathways makes it a candidate for further investigation in drug development .

Material Science

Another promising application of this compound is in material science, particularly in the development of specialty materials. Its unique chemical structure allows it to be used as a versatile scaffold for synthesizing new materials with specific properties.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving precursor compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized products .

Mecanismo De Acción

The mechanism by which 5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

1-Methyl-1H-pyrazole-4-carboxylic acid: A closely related compound with similar chemical properties but lacking the cyclobutyl group.

5-Cyclobutyl-1H-pyrazole-4-carboxylic acid: Similar to the target compound but without the methyl group at the 1-position.

Uniqueness: 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to the presence of both the cyclobutyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide enhanced properties compared to similar compounds.

Actividad Biológica

5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride (CAS No. 89148-88-9) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 216.66 g/mol

- CAS Number : 89148-88-9

- Synonyms : 5-cyclobutyl-1-methylpyrazole-4-carboxylic acid; hydrochloride

Research indicates that compounds in the pyrazole family, including this compound, may exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : Pyrazoles have been noted for their ability to inhibit specific enzymes that are crucial in various metabolic pathways.

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives can inhibit the growth of bacteria and fungi, potentially through interference with cellular metabolism.

- Anticancer Activity : There is emerging evidence that certain pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.

Antimicrobial Activity

A study conducted on a library of compounds, including pyrazoles, demonstrated significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) for several pyrazole derivatives was found to be below 20 µM, indicating strong activity against bacterial growth .

Anticancer Potential

Research has shown that certain pyrazole derivatives can selectively target cancer cells while sparing normal cells. For instance, compounds with similar structures have been tested for their ability to induce cell death in various cancer lines, showing promising results in vitro .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride?

The synthesis typically involves multi-step organic reactions. A foundational approach includes:

- Cyclocondensation : Reacting ethyl acetoacetate with cyclobutyl-substituted hydrazines or hydrazides under reflux conditions to form the pyrazole core .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous ethanol, followed by acidification with HCl to yield the carboxylic acid .

- Salt Formation : Treating the free acid with HCl in a polar solvent (e.g., ethanol) to obtain the hydrochloride salt .

Key considerations: Monitor reaction pH and temperature to avoid cyclobutyl ring degradation, which is sensitive to strong acids/bases .

Q. What analytical techniques are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm the cyclobutyl substituent’s presence and pyrazole ring substitution patterns .

- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the pyrazole ring and cyclobutyl group orientation .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns of the hydrochloride salt .

- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm) and pyrazole C=N vibrations (~1500 cm) .

Q. How is the compound’s purity assessed in academic research?

- HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to separate impurities. Purity >95% is typical for pharmacological studies .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

- Melting Point Analysis : Sharp melting points (e.g., 150–152°C for analogs) indicate crystalline purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Continuous Flow Reactors : Improve heat/mass transfer for cyclocondensation steps, reducing side reactions (e.g., cyclobutyl ring opening) .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to accelerate pyrazole ring formation while minimizing HCl-mediated degradation .

- Workup Optimization : Employ liquid-liquid extraction with ethyl acetate/water to isolate intermediates efficiently .

Q. What methodologies evaluate its biological activity?

- Enzyme Inhibition Assays : Test against COX-2 or MMP-9 using fluorogenic substrates. IC values are compared to NSAIDs (e.g., celecoxib) .

- Receptor Binding Studies : Radiolabeled analogs (e.g., H or C) quantify affinity for inflammatory targets .

- In Vivo Models : Murine collagen-induced arthritis models assess anti-inflammatory efficacy at 10–50 mg/kg doses .

Q. How do structural modifications (e.g., cyclobutyl vs. phenyl substituents) alter activity?

- Cyclobutyl Groups : Enhance steric hindrance, reducing off-target interactions but increasing metabolic stability compared to phenyl analogs .

- Electron-Withdrawing Substituents : Chlorine or fluorine at position 5 improves enzyme inhibition (e.g., COX-2 IC < 1 µM vs. 5 µM for methyl derivatives) .

- Hydrochloride Salt : Improves aqueous solubility (2–5 mg/mL in PBS) vs. free acid (<0.1 mg/mL), critical for in vivo bioavailability .

Q. How are data contradictions resolved in SAR studies?

- Meta-Analysis : Compare datasets across analogs (e.g., 5-chloro vs. 5-bromo derivatives) to identify substituent-specific trends .

- Computational Modeling : DFT calculations predict electronic effects (e.g., cyclobutyl’s electron-donating nature) on binding affinities .

- Crystallographic Overlays : Align X-ray structures with target enzymes (e.g., COX-2) to rationalize potency discrepancies .

Q. What analytical challenges arise in distinguishing stereoisomers or degradation products?

- Chiral HPLC : Use amylose-based columns to resolve enantiomers (if present) under isocratic conditions .

- LC-MS/MS : Detect degradation products (e.g., decarboxylated analogs or cyclobutyl ring-opened species) with MRM transitions .

- Stability Studies : Accelerated degradation under 40°C/75% RH identifies hydrolytically labile sites (e.g., ester linkages in intermediates) .

Q. What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with HCl vapors .

- Ventilation : Use fume hoods during HCl salt formation to avoid inhalation risks .

- Waste Disposal : Neutralize acidic waste with NaHCO before disposal .

Advanced Methodological Considerations

Q. How can synergistic effects with other therapeutics be studied?

- Combination Index (CI) : Calculate using Chou-Talalay method in cell-based assays (e.g., with methotrexate for rheumatoid arthritis) .

- Transcriptomics : RNA-seq identifies pathways modulated by the compound (e.g., NF-κB suppression) when co-administered .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.